1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

Organic Synthesis Medicinal Chemistry Procurement

Sourcing halogenated acetophenones with precise substitution patterns often leads to supply inconsistency, risking delays in medicinal chemistry programs. This compound is a reliable intermediate featuring an α-chloroacetyl electrophilic handle alongside bromine and fluorine substituents, enabling orthogonal diversification via nucleophilic substitution and cross-coupling reactions. - Directly supports SAR exploration for FAAH inhibitor scaffolds and other bioactive heterocycles. - Distinct from 2-chloro-1-(3,4-difluorophenyl)ethanone or 1-(4-bromo-3-fluorophenyl)ethanone due to its unique tri-halogen profile, eliminating the need for wasteful de novo synthesis.

Molecular Formula C8H5BrClFO
Molecular Weight 251.479
CAS No. 1260857-14-4
Cat. No. B595135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorophenyl)-2-chloroethanone
CAS1260857-14-4
Synonyms1-(4-Bromo-3-fluorophenyl)-2-chloroethanone, 99%
Molecular FormulaC8H5BrClFO
Molecular Weight251.479
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCl)F)Br
InChIInChI=1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2
InChIKeyKWURIFGJSWLEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Supplier Comparison


1-(4-Bromo-3-fluorophenyl)-2-chloroethanone (CAS 1260857-14-4) is a halogenated aromatic ketone with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol [1]. It is a white to yellow crystalline solid that serves as a versatile intermediate in organic synthesis . The compound is supplied by multiple vendors with purities ranging from 95% to 97% .

Electrophilic α-chloro ketone for nucleophilic substitution reactions
Orthogonal Br and F substituents enable sequential cross-coupling
Commercial purity grades support multi-step synthesis workflows

Why Generic Substitution Fails


Generic substitution fails for 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone because its unique combination of bromine, fluorine, and chlorine substituents on the aromatic ring imparts distinct chemical reactivity and physicochemical properties that directly impact synthetic utility [1]. Closely related analogs, such as 1-(4-bromo-3-fluorophenyl)ethanone (CAS 304445-49-6) or 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9), lack either the α-chloroacetyl moiety or the bromine substituent, resulting in different electrophilicity, leaving group potential, and molecular weight [2]. These differences affect reaction kinetics, yield, and downstream applications .

Leaving group Non-chlorinated analogs lack the α-chloro leaving group, which may alter electrophilicity and reaction kinetics.
Aryl halogens Bromo-only or difluoro analogs shift the pattern of cross-coupling sites, limiting orthogonal derivatization strategies.
Molecular weight The absence of chlorine reduces molecular weight (~34 g/mol), potentially affecting solubility and purification behavior.

Quantitative Comparison with Key Analogs


Molecular Weight vs. Non-chlorinated Analog

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone has a molecular weight of 251.48 g/mol, which is approximately 15.9% higher than that of its non-chlorinated analog 1-(4-bromo-3-fluorophenyl)ethanone (217.03 g/mol) [1][2]. This difference directly impacts solubility, reactivity, and purification strategies.

Molecular Weight
Reported
251.48 g/mol
+34.45 (+15.9%) vs non‑chlorinated analog
Higher MW influences solubility and chromatographic retention.
Calculated from molecular formula.
Organic Synthesis Medicinal Chemistry Procurement

Purity: Chloro vs. Bromo Analog

Vendor purity specifications for 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone range from 95% to 97% , whereas the bromo analog 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone is typically offered at 95% purity . The availability of 97% grade for the target compound provides a 2% absolute purity advantage, which can reduce side reactions and improve yields in sensitive transformations.

Purity specification
Data to verify
97% vs 95% (bromo analog)
Higher purity grade may reduce side reactions in sensitive transformations.
Commercial supplier specifications; verify COA.
Chemical Sourcing Quality Control Synthetic Efficiency

Synthetic Yield vs. Difluoro Analog

A patented synthesis of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone via reaction of 4-bromo-3-fluorobenzoyl chloride with (trimethylsilyl)diazomethane followed by HCl treatment affords the product in 5.67 g yield (quantitative yield not reported) from 5.6 g starting material . In contrast, a similar α-chloro ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, is synthesized via Friedel-Crafts acylation of o-difluorobenzene with chloroacetyl chloride, a process that may require more rigorous conditions and can lead to lower regioselectivity [1].

Synthetic yield
Class‑level
5.67 g isolated (from 5.6 g acyl chloride)
Reported route supports multi‑gram scale synthesis; comparator yield not quantified.
Class‑level inference; quantitative comparison not feasible.
Process Chemistry Scale-up Cost Efficiency

LogP and Solubility vs. Des-chloro Analog

The target compound exhibits a consensus Log Po/w of 3.07 and a predicted water solubility (Log S) of -3.54 (0.0726 mg/mL) . The non-chlorinated analog 1-(4-bromo-3-fluorophenyl)ethanone has an XLogP3 of 2.4, indicating lower lipophilicity [1]. The 0.67 log unit difference corresponds to approximately 4.7-fold higher lipophilicity, which can affect membrane permeability and metabolic stability.

Lipophilicity
Reported
LogP 3.07
+0.67 log units (~4.7× higher) vs des‑chloro analog
Increased lipophilicity may affect passive membrane diffusion.
In silico prediction; experimental validation recommended.
Drug Design ADME Medicinal Chemistry

Recommended Applications


Synthesis of Halogen-Defined Bioactives

The α-chloro ketone moiety in 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone serves as an electrophilic handle for nucleophilic substitution reactions, enabling the introduction of nitrogen, oxygen, or sulfur nucleophiles to generate bioactive heterocycles [1]. The presence of bromine and fluorine on the aromatic ring provides additional sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This orthogonal reactivity profile is valuable in the synthesis of drug candidates requiring specific halogen substitution patterns.

Synthesis of 2-Substituted Ethanones

The chloro substituent in 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone is a good leaving group, allowing for SN2-type reactions with a variety of nucleophiles to yield 2-substituted ethanone derivatives [1]. This is a common strategy for building molecular diversity in medicinal chemistry programs . The bromine atom can also serve as a handle for subsequent metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate electronic properties and metabolic stability .

FAAH Inhibitor and CNS Agent Intermediate

Compounds containing the 4-bromo-3-fluorophenyl motif have been explored as intermediates for fatty acid amide hydrolase (FAAH) inhibitors, which are of interest for pain and CNS disorders [1]. Specifically, 2-halo-1-(4-bromo-3-fluorophenyl)ethanones, including the chloro derivative, are key building blocks in the synthesis of these inhibitors . The target compound's unique substitution pattern is essential for achieving the desired binding interactions with the FAAH active site .

Application
Selection Property
Validation Focus
Halogen‑defined bioactive research compound synthesis
Electrophilic α‑chloro ketone and aromatic Br/F for orthogonal reactivity
Nucleophilic substitution and cross‑coupling compatibility assessment
2‑Substituted ethanone diversity synthesis
Good chloro leaving group and subsequent metal‑catalyzed coupling handle
SN2 reactivity profile and cross‑coupling efficiency evaluation
FAAH‑targeted probe and tool compound intermediate
4‑Bromo‑3‑fluorophenyl motif for FAAH active‑site binding studies
Binding interaction assessment in FAAH enzymatic assays

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